molecular formula C17H24N4O3 B2544230 Tert-butyl 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxylate CAS No. 2415554-33-3

Tert-butyl 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxylate

Cat. No.: B2544230
CAS No.: 2415554-33-3
M. Wt: 332.404
InChI Key: GTLRRHICLOPGRP-UHFFFAOYSA-N
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Description

Tert-butyl 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an imidazo[1,2-b]pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxylate typically involves multiple steps. One common route includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with imidazo[1,2-b]pyridazine derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the imidazo[1,2-b]pyridazine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazo[1,2-b]pyridazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the imidazo[1,2-b]pyridazine moiety, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are also structurally related and may have comparable chemical properties.

Uniqueness

Tert-butyl 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxylate is unique due to the combination of the imidazo[1,2-b]pyridazine moiety with the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-17(2,3)24-16(22)20-9-6-13(7-10-20)12-23-15-5-4-14-18-8-11-21(14)19-15/h4-5,8,11,13H,6-7,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLRRHICLOPGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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